molecular formula C17H32O4 B074277 Diheptyl Propanedioate CAS No. 1117-18-6

Diheptyl Propanedioate

Cat. No.: B074277
CAS No.: 1117-18-6
M. Wt: 300.4 g/mol
InChI Key: CHFMLRMNYRGUJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl Propanedioate can be synthesized through the transesterification of dimethyl malonate with heptyl alcohol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The general reaction conditions include heating the reactants in the presence of the catalyst and removing the by-product, methanol, to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of heterogeneous catalysts, which can be easily separated and reused, is preferred to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of Diheptyl Propanedioate in chemical reactions involves the formation of enolate ions, which act as nucleophiles in various reactions. The enolate ion formation is facilitated by the presence of two electron-withdrawing carbonyl groups, which stabilize the negative charge on the α-carbon. This stabilization allows the enolate ion to participate in nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Uniqueness: Diheptyl Propanedioate is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

diheptyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFMLRMNYRGUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393138
Record name 1,3-diheptyl propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-18-6
Record name 1,3-diheptyl propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHEPTYL MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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